Carbobenzyloxy-beta-alanylglycylglycine benzyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbobenzyloxy-beta-alanylglycylglycine benzyl ester is a synthetic compound with the molecular formula C22H25N3O6 and a molecular weight of 427.461 g/mol . It is a tripeptide derivative, often used in peptide synthesis and research. The compound is known for its stability and utility in various chemical reactions and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbobenzyloxy-beta-alanylglycylglycine benzyl ester typically involves the protection of amino groups and the formation of peptide bonds. One common method includes the use of carbobenzyloxy (Cbz) as a protecting group for the amino terminus. The synthesis can be carried out through stepwise coupling reactions using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate carboxyl groups .
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which allow for the efficient and scalable synthesis of peptides. These machines use solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support, allowing for easy purification and high yields .
Analyse Chemischer Reaktionen
Types of Reactions
Carbobenzyloxy-beta-alanylglycylglycine benzyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The carbobenzyloxy group can be removed using hydrogenation or acidic conditions to yield the free amine.
Coupling Reactions: It can participate in peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Hydrogenation: Palladium on carbon (Pd/C) is commonly used for the hydrogenation of the carbobenzyloxy group.
Acidic Conditions: Trifluoroacetic acid (TFA) is often used to remove protecting groups.
Coupling Reagents: DCC and NHS are frequently used for peptide bond formation.
Major Products Formed
Hydrolysis: Produces the corresponding carboxylic acid and alcohol.
Deprotection: Yields the free amine.
Coupling: Forms longer peptide chains or conjugates.
Wissenschaftliche Forschungsanwendungen
Carbobenzyloxy-beta-alanylglycylglycine benzyl ester has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for its potential in drug development and as a model compound in pharmacokinetic studies.
Industry: Utilized in the production of peptide-based materials and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of carbobenzyloxy-beta-alanylglycylglycine benzyl ester involves its role as a protected peptide. The carbobenzyloxy group protects the amino terminus, preventing unwanted reactions during peptide synthesis. Upon deprotection, the free amine can participate in further reactions, allowing for the formation of peptide bonds and the assembly of larger peptide structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbobenzyloxy-beta-alanylglycine: Similar structure but lacks the additional glycine residue.
Carbobenzyloxy-beta-alanylglycinamide: Contains an amide group instead of the ester.
Carbobenzyloxy-beta-alanylglycylglycine methyl ester: Similar structure but with a methyl ester instead of a benzyl ester.
Uniqueness
Carbobenzyloxy-beta-alanylglycylglycine benzyl ester is unique due to its specific protecting groups and ester functionality, which provide stability and reactivity suitable for various synthetic applications. Its benzyl ester group offers distinct reactivity compared to methyl esters, allowing for selective deprotection and further functionalization .
Eigenschaften
CAS-Nummer |
72722-24-8 |
---|---|
Molekularformel |
C22H25N3O6 |
Molekulargewicht |
427.4 g/mol |
IUPAC-Name |
benzyl 2-[[2-[3-(phenylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetate |
InChI |
InChI=1S/C22H25N3O6/c26-19(11-12-23-22(29)31-16-18-9-5-2-6-10-18)24-13-20(27)25-14-21(28)30-15-17-7-3-1-4-8-17/h1-10H,11-16H2,(H,23,29)(H,24,26)(H,25,27) |
InChI-Schlüssel |
SQURCPGFPZCLMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)CNC(=O)CNC(=O)CCNC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.